molecular formula C20H12ClNO2 B3749710 2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one

2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B3749710
M. Wt: 333.8 g/mol
InChI Key: HRMHSJNEYQJBOF-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as Naphthylmethylene Chlorophenyl Oxazolone (NCO), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NCO belongs to the class of oxazolones, which are known for their diverse biological activities.

Scientific Research Applications

NCO has shown promising results in various scientific research applications. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. NCO has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of the hepatitis B virus and herpes simplex virus. In addition, NCO has exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of NCO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NCO has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
NCO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. NCO has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage. In addition, NCO has exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

NCO has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been found to have low toxicity levels, which makes it suitable for in vivo studies. However, NCO has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of NCO is not fully understood, which makes it challenging to design experiments that specifically target its activity.

Future Directions

There are several future directions for the research on NCO. One possible direction is to study its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its potential targets for drug development. Additionally, future studies can focus on improving the solubility of NCO, which can increase its effectiveness in vivo.
Conclusion:
In conclusion, 2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-oneylene Chlorophenyl Oxazolone (NCO) is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NCO can lead to the development of novel therapeutic agents for various diseases.

properties

IUPAC Name

(4Z)-2-(3-chlorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2/c21-16-9-4-8-15(11-16)19-22-18(20(23)24-19)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMHSJNEYQJBOF-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
Reactant of Route 2
2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one

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